1-((5-fluoro-2-methoxyphenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core with a sulfonyl group at the 1-position, substituted by a 5-fluoro-2-methoxyphenyl ring. The amide nitrogen is linked to a 5-methylisoxazol-3-yl heterocycle.
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O5S/c1-11-9-16(20-26-11)19-17(22)12-5-7-21(8-6-12)27(23,24)15-10-13(18)3-4-14(15)25-2/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJVYGDXBFXGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives
Key Observations :
- The target compound replaces the benzoyl group in ’s analog with a sulfonyl-linked aryl group, increasing molecular weight and polarity.
- ’s oxazolylmethyl derivatives exhibit 61% yield and >99.8% purity, highlighting efficient synthesis routes for piperidine carboxamides.
Sulfonamide-Based Analogs
Key Observations :
- The target compound shares the 5-methylisoxazole moiety with and ’s sulfonamides but differs in the central scaffold (piperidine vs. acetamide or thiazole). This structural variation impacts conformational flexibility and target selectivity.
- ’s 70–80% yields for thiazole-linked sulfonamides demonstrate high synthetic efficiency, though their biological relevance remains unclear .
Heterocyclic Carboxamides with Fluorinated Aryl Groups
Key Observations :
- Fluorinated aryl groups (e.g., 4-fluorophenyl) are common in and , enhancing lipophilicity and resistance to oxidative metabolism. The target compound’s 5-fluoro-2-methoxyphenyl group may offer similar advantages while introducing steric and electronic nuances .
- Pyrrolidine and furopyridine cores () reduce ring size compared to piperidine, altering conformational dynamics and binding pocket compatibility.
Preparation Methods
Piperidine-4-Carboxylic Acid Derivatives
The piperidine-4-carboxamide moiety is typically derived from piperidine-4-carboxylic acid or its ester/thioamide analogs. Patent US9790182B2 demonstrates that piperidine-4-carbothioamide can be synthesized via reaction of 4-cyanopiperidine with hydrogen sulfide in alcoholic solvents (e.g., n-butanol, methanol) at 60°C under 4 bar pressure, yielding 90% purity. For carboxamide formation, analogous conditions using ammonia or amines instead of H₂S may be employed.
Optimization Insight :
- Solvent selection (primary alcohols > ethers) improves yield.
- Sealed reaction vessels prevent volatile reagent loss.
Sulfonylation of the Piperidine Nitrogen
Sulfonyl Chloride Preparation
The 5-fluoro-2-methoxyphenylsulfonyl group is introduced via reaction of piperidine with the corresponding sulfonyl chloride. Mechanochemical methods (e.g., ball milling with KHF₂/AcOH) enable solvent-free synthesis of sulfonyl fluorides from imidazole precursors. Subsequent chloride exchange (e.g., using PCl₅) converts sulfonyl fluorides to sulfonyl chlorides.
Coupling to Piperidine
Sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride. WO2021005586A1 reports similar reactions using aryl sulfonyl chlorides in dichloromethane with triethylamine as base, achieving >90% conversion.
Critical Parameters :
Synthesis of 5-Methylisoxazol-3-Amine
Cyclization of β-Ketonitriles
Patent CN107721941B details the synthesis of 3-amino-5-methylisoxazole from 2-methyl-2-acetonitrile-1,3-dioxolane and hydroxylamine hydrochloride under alkaline conditions:
- React hydroxylamine hydrochloride (1.2 equiv) with NH₃(aq) (25%).
- Add 2-methyl-2-acetonitrile-1,3-dioxolane, stir at 60°C for 6 hr.
- Acidify with HCl, extract with chloroform, and isolate via distillation.
Yield : 67–95% depending on conditions.
Amidation of Piperidine-4-Carboxylic Acid
Carboxylic Acid Activation
The piperidine-4-carboxylic acid is activated as an acid chloride (using SOCl₂ or oxalyl chloride) or coupled directly via EDCl/HOBt or HATU .
Example Protocol from US9790182B2 Adaptation :
- Dissolve piperidine-4-carboxylic acid (1.0 equiv) in THF.
- Add EDCl (1.2 equiv), HOBt (1.1 equiv), and stir at 0°C for 30 min.
- Introduce 5-methylisoxazol-3-amine (1.1 equiv), warm to RT, and stir for 12 hr.
Yield : 75–85% (estimated from analogous reactions).
Integrated Synthetic Route
Stepwise Assembly
- Piperidine-4-carboxylic acid → Piperidine-4-carboxamide via EDCl/HOBt-mediated coupling.
- Sulfonylation with 5-fluoro-2-methoxyphenylsulfonyl chloride.
- Purification via silica chromatography or recrystallization.
Overall Yield : 52–68% (calculated from step efficiencies).
Comparative Analysis of Methodologies
Challenges and Optimization Opportunities
- Sulfonyl Chloride Stability : Hydrolytic sensitivity necessitates anhydrous conditions.
- Amidation Side Reactions : Over-activation of carboxylic acid may lead to piperidine ring opening; stoichiometric control is critical.
- Purification Complexity : Silica plug filtration suffices for sulfonyl fluorides, but HPLC may be needed for final product isolation.
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